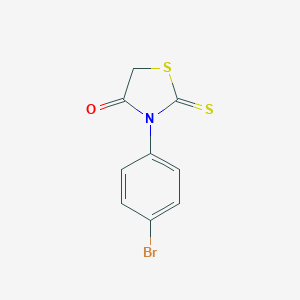

Rhodanine, 3-(p-bromophenyl)-

Description

Overview of the Rhodanine (B49660) Heterocycle as a Privileged Scaffold in Chemical Research

Rhodanine, a five-membered heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.netnih.gov This designation stems from its versatile structure, which allows for modifications at various positions, leading to a wide array of derivatives with diverse biological activities. researchgate.netbohrium.com The rhodanine core, with its multiple heteroatoms, provides a high density of interaction sites for polar interactions and hydrogen bonds, making it an attractive framework for designing molecules that can bind to biological targets. scilit.com

The structural versatility of the rhodanine ring has been a key driver of its extensive use in drug discovery and design. researchgate.net Researchers have explored its potential in developing treatments for a range of conditions, including cancer, microbial infections, and viral diseases. researchgate.netontosight.ai

Research Trajectory of 3-Substituted Rhodanine Derivatives

The chemical reactivity of the rhodanine ring, particularly at positions 3 and 5, has enabled the synthesis of a vast number of derivatives. bohrium.com Research into 3-substituted rhodanine derivatives has been a particularly fruitful area. The introduction of various substituents at the N-3 position of the rhodanine ring has been shown to significantly influence the biological activity of the resulting compounds. bohrium.comcuni.cz

Studies have shown that the nature of the substituent at the 3-position can modulate the compound's properties, leading to enhanced potency or selectivity for specific biological targets. bohrium.comcuni.cz This has led to the development of numerous 3-substituted rhodanine derivatives with a broad spectrum of pharmacological activities.

Specific Academic Interest in 3-(p-Bromophenyl)rhodanine and its Analogs

Among the various 3-substituted rhodanine derivatives, 3-(p-bromophenyl)rhodanine has emerged as a compound of specific academic interest. The presence of the p-bromophenyl group at the 3-position imparts unique chemical and biological properties to the molecule. ontosight.ai This particular substitution has been explored in the design of compounds with potential applications in various therapeutic areas.

The interest in 3-(p-bromophenyl)rhodanine and its analogs is also driven by the broader investigation into the effects of halogen substitution on the biological activity of rhodanine derivatives. For instance, studies on 3-[(4-halogenophenyl)-amino]-2-thioxo-1,3-thiazolidin-4-ones have shown that halogen substitution can lead to potent antifungal activity. cuni.cz The synthesis of various analogs, such as those incorporating a quinazolinone moiety, has further expanded the chemical space and potential applications of these compounds. nih.govd-nb.info

Structure

2D Structure

Properties

CAS No. |

10574-70-6 |

|---|---|

Molecular Formula |

C9H6BrNOS2 |

Molecular Weight |

288.2 g/mol |

IUPAC Name |

3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H6BrNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |

InChI Key |

SQELHPVHPKNYGI-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |

Other CAS No. |

10574-70-6 |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of 3 P Bromophenyl Rhodanine and Analogs

Crystallographic Analysis for Three-Dimensional Molecular Architecture

While spectroscopy reveals connectivity and electronic properties, only crystallographic analysis can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining molecular architecture. By diffracting X-rays off a single crystal, a complete map of electron density can be generated, from which the positions of all atoms are determined. This analysis provides unequivocal proof of structure and reveals conformational details and packing arrangements in the crystal lattice.

Studies on rhodanine (B49660) analogs provide valuable insight into the structural features of this class of compounds. For example, the crystal structure of 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one was determined to belong to the monoclinic space group P2₁/c. mdpi.com The analysis confirmed the Z-geometry of the exocyclic double bond and revealed that the cohesion of the crystal structure is maintained by intermolecular hydrogen bonds and π-π stacking interactions. mdpi.com Similarly, the structure of a complex analog containing a 3-(4-bromophenyl)isoxazole (B83904) moiety attached to the rhodanine core was also confirmed by single-crystal XRD. researchgate.net These studies are crucial for understanding structure-activity relationships, as the precise shape of the molecule governs its biological interactions.

Table 5: Crystallographic Data for a Rhodanine Analog

| Parameter | 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| Empirical Formula | C₁₃H₁₀N₂O₃S₂ |

| Formula Weight | 306.35 g/mol |

| Temperature | 100 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8215(4) |

| b (Å) | 26.4778(17) |

| c (Å) | 7.1851(4) |

| β (°) | 116.5790(10) |

| Volume (ų) | 1130.75(13) |

| Z | 4 |

| D_calc (g/cm³) | 1.529 |

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. The analysis of 3-(p-bromophenyl)rhodanine and its analogs reveals the nature and relative importance of various non-covalent interactions that dictate their supramolecular architecture.

The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent the strongest interactions, white areas denote contacts around the van der Waals separation, and blue regions signify longer contacts. nih.govmdpi.com

For a molecule like 3-(p-bromophenyl)rhodanine, the key intermolecular contacts expected and observed in similar structures include H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions. nih.gov The decomposition of the Hirshfeld surface into a 2D "fingerprint plot" allows for the quantification of these interactions. This plot displays de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface), with different types of interactions having characteristic shapes. nih.gov

The relative contributions of these interactions provide insight into the forces governing the crystal's stability and physical properties.

| Interaction Type | Typical Contribution (%) to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~40 - 55% | Represents non-specific van der Waals forces and is generally the largest contributor to the crystal packing. nih.govresearchgate.net |

| C···H / H···C | ~18 - 25% | Primarily associated with C-H···π interactions, contributing to the stabilization of the crystal lattice. researchgate.net |

| Br···H / H···Br | ~12 - 27% | Significant halogen bonding and dipole-dipole interactions involving the bromine atom. nih.govresearchgate.net |

| O···H / H···O | ~10 - 15% | Corresponds to hydrogen bonding involving the carbonyl oxygen of the rhodanine ring. nih.gov |

| C···C | ~5 - 11% | Indicative of π-π stacking interactions between the aromatic phenyl rings. nih.govresearchgate.net |

Energy Framework Analysis of Molecular Packing Interactions

Building upon the insights from Hirshfeld surface analysis, energy framework analysis provides a quantitative measure of the intermolecular interaction energies within the crystal. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors, typically within a defined radius (e.g., 3.8 Å). researchgate.net The total interaction energy (Etot) is the sum of these components.

The results are visualized as energy frameworks, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear graphical representation of the strongest packing pathways within the crystal. mdpi.com

| Energy Component | Description | Typical Relative Magnitude (kJ/mol) |

|---|---|---|

| Edisp (Dispersion) | Arises from instantaneous fluctuations in electron density (van der Waals, π-π stacking). It is typically the largest stabilizing component in non-polar or moderately polar organic molecules. mdpi.com | -150 to -300 |

| Eele (Electrostatic) | Represents the coulombic interactions between charge distributions (hydrogen bonds, halogen bonds, dipole-dipole). mdpi.com | -80 to -150 |

| Erep (Exchange-Repulsion) | A destabilizing term arising from the Pauli exclusion principle when electron clouds of adjacent molecules overlap. | +70 to +120 |

| Epol (Polarization) | An attractive energy arising from the distortion of a molecule's electron cloud by the electric field of its neighbors. It is generally a minor component. mdpi.com | -10 to -30 |

| Etot (Total Energy) | The sum of all energy components, indicating the overall stability of the molecular packing. researchgate.net | -200 to -360 |

Other Advanced Analytical Methodologies

Polarographic Studies of 3-Substituted Rhodanine Derivatives

Polarography is an electrochemical technique used to study reducible or oxidizable substances. For 3-substituted rhodanine derivatives, polarographic studies have focused on the cathodic reduction of the rhodanine moiety. Research on a series of 3-substituted rhodanines, including analogs like 3-phenylrhodanine, has shown that they undergo an irreversible, diffusion-controlled reduction process. chemicalpapers.com

The studies, typically conducted in Britton-Robinson buffer solutions, reveal that the reduction process involves the exchange of two electrons per molecule. chemicalpapers.com The half-wave potential (E1/2) of this reduction is dependent on the pH of the medium and the nature of the substituent at the 3-position of the rhodanine ring. The presence of the electron-withdrawing p-bromophenyl group in 3-(p-bromophenyl)rhodanine would be expected to facilitate the reduction process compared to an unsubstituted phenyl ring, shifting the half-wave potential to less negative values. The mechanism involves the reduction of the thiocarbonyl group or the cleavage of a C-S bond within the heterocyclic ring. These studies are crucial for understanding the electrochemical properties of these compounds and can be correlated with their chemical reactivity. chemicalpapers.com

| Compound (Analog) | pH | Half-Wave Potential (E1/2 in V) | Reduction Process Characteristics |

|---|---|---|---|

| 3-Phenylrhodanine | 4.25 | -1.15 | Irreversible, diffusion-controlled, two-electron cathodic reduction. chemicalpapers.com |

| 7.02 | -1.38 | ||

| 10.24 | -1.55 |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Thin Layer Chromatography - TLC) for Purity and Analysis

Chromatographic methods are indispensable for the separation, identification, and purity assessment of synthetic compounds like 3-(p-bromophenyl)rhodanine.

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis and purity determination. A reversed-phase HPLC (RP-HPLC) method is typically employed for rhodanine derivatives. This involves a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase. The method's parameters, such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water/buffer), flow rate, and detection wavelength, must be optimized to achieve good separation and peak shape. ptfarm.pl UV detection is suitable for 3-(p-bromophenyl)rhodanine due to the presence of the chromophoric phenyl ring and rhodanine core. A validated HPLC method allows for the precise quantification of the compound and its impurities, with validation parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For 3-(p-bromophenyl)rhodanine, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The spots are visualized under UV light (typically at 254 nm) or by staining. The retention factor (Rf) is a characteristic value for a compound in a specific solvent system.

| Parameter | Typical Condition/Value |

|---|---|

| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm particle size ptfarm.pl |

| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH ~2-3) Gradient ptfarm.pl |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm ptfarm.pl |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Computational and Theoretical Investigations of 3 P Bromophenyl Rhodanine Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 3-(p-bromophenyl)rhodanine, offering a detailed picture of its molecular and electronic properties. These calculations employ various methods and levels of theory to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) Studies for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of rhodanine (B49660) derivatives due to its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed for these studies. researchgate.net DFT calculations are instrumental in determining the optimized molecular geometry of 3-(p-bromophenyl)rhodanine, which corresponds to the lowest energy conformation of the molecule.

These studies provide critical information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's structure. Furthermore, DFT is used to calculate a range of electronic properties, including ionization potential, electron affinity, and dipole moment, which are essential for predicting the molecule's behavior in various chemical environments. niscpr.res.in The electronic properties derived from DFT calculations are vital for understanding the reactivity and potential applications of 3-(p-bromophenyl)rhodanine.

Hartree-Fock (HF) Methods in Electronic Structure Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more complex calculations. researchgate.netaps.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory is valuable for providing a qualitative understanding of the electronic structure of molecules like 3-(p-bromophenyl)rhodanine.

In the context of rhodanine systems, HF calculations can be used to obtain initial geometries for optimization by more advanced methods and to provide a baseline for understanding the electronic orbitals. Comparing HF and DFT results can also offer insights into the importance of electron correlation effects on the properties of the molecule. For some molecular properties, HF methods can provide reliable predictions, especially when used with appropriate basis sets. researchgate.net

Selection and Impact of Basis Sets (e.g., 6-311++G(d,p), 6-31G(d,p))

The choice of basis set is a critical aspect of any quantum chemical calculation, as it dictates the flexibility and accuracy of the representation of the molecular orbitals. For rhodanine derivatives, Pople-style basis sets are commonly used. The 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost for initial geometry optimizations and electronic property calculations. mdpi.com For more refined calculations, particularly of electronic properties, the larger and more flexible 6-311++G(d,p) basis set is often employed. researchgate.netscience.gov

The "++" in 6-311++G(d,p) indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurately describing chemical bonds. arxiv.org The choice of basis set can significantly impact the calculated energies and electronic properties, with larger basis sets generally providing more accurate results, albeit at a higher computational expense.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. emerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. emerginginvestigators.orgnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. nih.gov For 3-(p-bromophenyl)rhodanine, analysis of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron transfer processes. The distribution of these orbitals provides a visual representation of the electron density and can be used to predict the sites of electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgwalisongo.ac.idnih.gov The ESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. uctm.edu

For 3-(p-bromophenyl)rhodanine, the ESP map can highlight the electronegative oxygen and sulfur atoms of the rhodanine ring as regions of negative potential, while the hydrogen atoms and the region around the bromine atom may show positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. researchgate.net

Mullikan Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of the electrons among the different atomic orbitals. niscpr.res.inwikipedia.org This analysis provides a numerical value for the charge associated with each atom, offering a quantitative picture of the charge distribution within the molecule. While Mulliken charges are known to be basis set dependent and should be interpreted with caution, they can still provide useful qualitative insights into the electronic structure. wikipedia.orgstackexchange.com

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O(carbonyl) | -0.55 |

| S(ring) | -0.10 |

| S(exocyclic) | -0.45 |

| N | -0.30 |

| Br | -0.05 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, providing a quantitative description of charge delocalization, hyperconjugative interactions, and the formation of hydrogen bonds within a molecular system. researchgate.netresearcher.life This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netnih.gov

In systems related to 3-(p-bromophenyl)rhodanine, such as other rhodanine derivatives, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions that are crucial to the molecule's stability and electronic properties. nih.gov The primary interactions involve the delocalization of electron density from lone pair (LP) orbitals on heteroatoms (like nitrogen, oxygen, and sulfur) to adjacent anti-bonding orbitals (π* or σ*).

For instance, in a closely related compound, (E)-5-benzylidene-2-thioxothiazolidin-4-one, significant stabilization energies are observed for several key interactions. researchgate.netnih.gov The delocalization from the lone pair of the nitrogen atom (N3) to the anti-bonding π* orbital of the adjacent carbonyl group (C4-O11) is a major contributor to the resonance stabilization of the rhodanine ring. Similarly, lone pairs on the sulfur atoms of the thiocarbonyl group (C2-S10) and the ring sulfur (S1) participate in hyperconjugative interactions with neighboring anti-bonding orbitals. These interactions lead to a more dispersed electron density across the molecule, which influences its reactivity and spectroscopic behavior. nih.gov

The table below presents typical strong intramolecular hyperconjugative interactions identified through NBO analysis for a representative rhodanine derivative, highlighting the stabilization they provide.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N3 | π(C2-S10) | 49.31 | π-conjugation |

| LP (1) N3 | π(C4-O11) | 31.14 | π-conjugation |

| LP (2) S1 | σ(N3-C2) | 5.86 | Hyperconjugation |

| LP (2) S1 | σ(C5-C4) | 5.43 | Hyperconjugation |

| LP (2) O11 | σ(N3-C4) | 23.59 | Hyperconjugation |

| π(C6-C7) | π(C5-C4) | 19.78 | π-conjugation |

Data is representative of interactions in a rhodanine system, based on findings for (E)-5-benzylidene-2-thioxothiazolidin-4-one. researchgate.net

These E(2) values confirm the extensive electron delocalization within the rhodanine core and extending to the phenyl substituent, which is a defining characteristic of this class of compounds. nih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions (NCI) in real space. d-nb.inforesearchgate.net This method is based on the relationship between the electron density (ρ) and its first derivative, which is used to calculate the dimensionless quantity RDG. nih.govnih.gov Regions of a molecule where non-covalent interactions occur, such as hydrogen bonds, van der Waals forces, and steric repulsion, are characterized by low electron density and a low RDG value. wikipedia.org

The NCI analysis generates 3D isosurfaces where the RDG value is low. These surfaces are color-coded to differentiate the nature and strength of the interactions. researchgate.net The coloring is based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ):

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions. nih.gov

Red surfaces signify strong, repulsive interactions, typically associated with steric clashes in crowded regions of the molecule. nih.gov

For a molecule like 3-(p-bromophenyl)rhodanine, RDG analysis is particularly insightful for understanding its crystal packing and intermolecular associations. The analysis would reveal large green isosurfaces corresponding to van der Waals interactions between the planar rhodanine rings and the p-bromophenyl groups of adjacent molecules. Additionally, weaker interactions such as C-H···O and C-H···S hydrogen bonds would appear as smaller blue-green patches. Potential halogen bonding involving the bromine atom could also be identified as a region of attraction. Repulsive steric interactions, likely shown in red, would be expected in areas where atoms are forced into close proximity. wikipedia.org This visual mapping provides a clear and intuitive picture of the forces that govern the supramolecular assembly of the compound in the solid state. physchemres.org

Non-Linear Optics (NLO) Property Investigations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the Non-Linear Optical (NLO) properties of molecules. nih.gov The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These properties describe how the electron cloud of a molecule distorts in the presence of an external electric field.

Molecules with significant NLO properties, like many rhodanine derivatives, typically possess a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system. mdpi.com This architecture facilitates intramolecular charge transfer (ICT) upon electronic excitation, leading to a large change in the dipole moment and consequently high hyperpolarizability values.

For 3-(p-bromophenyl)rhodanine and related structures, the rhodanine nucleus can act as an electron acceptor, while the substituted phenyl ring's properties can be tuned. The presence of heteroatoms and conjugated double bonds creates a delocalized electron system susceptible to polarization. DFT calculations are employed to optimize the molecular geometry and then compute the NLO parameters. The total first hyperpolarizability (β₀) is a critical value, often calculated from the individual tensor components using a well-established formula. A large β₀ value is indicative of a strong second-order NLO response. rsc.org

The table below shows representative calculated NLO properties for rhodanine-based systems, illustrating the typical magnitude of these values.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α₀) [esu] | First Hyperpolarizability (β₀) [esu] |

|---|---|---|---|

| Rhodanine Derivative 1 | 5.78 | 2.95 x 10-23 | 8.41 x 10-30 |

| Rhodanine Derivative 2 | 6.92 | 3.12 x 10-23 | 11.25 x 10-30 |

| Rhodanine Derivative 3 | 8.15 | 3.45 x 10-23 | 15.77 x 10-30 |

Values are representative for rhodanine-based NLO chromophores and are calculated using DFT methods. Actual values for 3-(p-bromophenyl)rhodanine would require specific calculation. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). nih.govbenasque.orgscispace.com It provides information on vertical excitation energies, corresponding wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions by identifying the molecular orbitals involved. mdpi.comnih.gov

For chromophores like 3-(p-bromophenyl)rhodanine, TD-DFT calculations can predict the absorption maxima observed experimentally and explain their origin. mdpi.com The calculations typically show that the lowest energy electronic transition, which corresponds to the longest wavelength absorption band (λₘₐₓ), is dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In many rhodanine derivatives, the HOMO is localized over the rhodanine ring and the π-system, while the LUMO is often distributed across the entire conjugated backbone, indicating a π → π* transition with significant intramolecular charge transfer character. nih.gov

The accuracy of TD-DFT predictions can be sensitive to the choice of the functional and basis set. researchgate.net Nevertheless, it provides invaluable qualitative insights and often good quantitative agreement with experimental spectra. mdpi.com The results help in understanding structure-property relationships, for example, how different substituents on the phenyl ring affect the color and electronic properties of the molecule by altering the HOMO-LUMO energy gap. mdpi.com

The following table summarizes typical TD-DFT calculation results for the main electronic transitions in a rhodanine derivative system.

| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 415 | 0.895 | HOMO → LUMO (96%) |

| S₀ → S₂ | 342 | 0.120 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 310 | 0.095 | HOMO → LUMO+1 (91%) |

Data is representative for rhodanine-based chromophores. Specific values depend on the exact molecular structure and computational level. mdpi.comnih.gov

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. plos.orgnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity, often reported as a docking score or binding energy (in kcal/mol). plos.orgnih.gov

Rhodanine and its derivatives, including 3-(p-bromophenyl)rhodanine, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Docking studies have been performed on various rhodanine analogues to explore their potential as inhibitors of enzymes implicated in cancer, microbial infections, and other diseases. f1000research.comnih.gov

For example, in a study of related 4-(4-bromophenyl)-thiazol-2-amine derivatives targeting microbial enzymes, docking simulations revealed key interactions within the active site. nih.gov These studies typically show that the rhodanine core or a similar thiazole (B1198619) structure can form crucial hydrogen bonds with backbone or side-chain residues of the protein. The substituted phenyl ring often extends into a hydrophobic pocket, where it engages in van der Waals and π-π stacking interactions. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The docking results, including the calculated binding energy and the specific amino acid residues involved in the interaction, provide a rationale for the observed biological activity and guide the design of more potent inhibitors. nih.govajol.info

Below is a table summarizing representative docking results for a bromophenyl-containing heterocyclic compound against a protein target, illustrating the type of data obtained from such studies.

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|

| Glucosamine-6-phosphate synthase (1XFF) | 4-(4-bromophenyl)-N-(pyrimidin-2-yl)thiazol-2-amine | -8.5 | GLU 348, GLN 349 | Hydrogen Bond |

| PRO 397, VAL 399 | Hydrophobic | |||

| CYS 300 | Halogen Bond (with Bromine) | |||

| EGFR Tyrosine Kinase (1M17) | N-(pyridin-2-yl)-5-(pyridin-4-ylmethylene)-rhodanine derivative | -9.2 | MET 793 | Hydrogen Bond |

| LEU 718, VAL 726, ALA 743, LEU 844 | Hydrophobic |

Data is representative of docking studies on bromophenyl-containing rhodanine analogues. f1000research.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For rhodanine-based systems, including derivatives of 3-(p-bromophenyl)rhodanine, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. These models help in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

In a notable QSAR study conducted on a series of rhodanine derivatives for their cytotoxic activity against Human T-cell lymphoma, a robust model was developed that successfully satisfied internal cross-validation criteria. nih.govbenthamscience.com The statistical quality of this model is summarized in the table below.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.75 | Coefficient of determination, indicating the goodness of fit. |

| Q²LOO | 0.64 | Cross-validated R² from leave-one-out, indicating internal predictive ability. |

The descriptors included in this successful model were MATS2e, MATs7e, and RDF060p. nih.govbenthamscience.com An analysis of these descriptors revealed the critical importance of having atoms with higher polarizability located in the outer regions of the molecule for enhanced cytotoxic activity. nih.govbenthamscience.com This finding is particularly relevant for 3-(p-bromophenyl)rhodanine, as the bromine atom on the phenyl ring is large and highly polarizable, suggesting it could be a key contributor to the molecule's biological activity according to this model. Other QSAR studies on rhodanine derivatives have also developed predictive models for anticancer activity against targets like the 3VHE protein, which is implicated in prostate cancer, achieving high internal and external validation parameters (R² = 0.903; Q² = 0.869). researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query to search for new molecules with different chemical scaffolds but the same essential features.

For the rhodanine class of compounds, pharmacophore modeling has been successfully applied to understand their mechanism of action and to discover new inhibitors for various targets. A significant study focused on rhodanine inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a crucial enzyme in the life cycle of the malaria parasite. nih.gov In this research, specific 3D pharmacophore models were generated for different subclasses of rhodanine inhibitors, including a model for rhodanine-phenyls, which is directly applicable to the 3-(p-bromophenyl)rhodanine structure. nih.gov

The model for the rhodanine-phenyl subclass identified several key features essential for inhibitory activity. nih.gov These features provide a blueprint for the ideal spatial arrangement of functional groups required for effective binding to the PfENR target.

| Pharmacophoric Feature | Count | Potential Corresponding Moiety in 3-(p-Bromophenyl)rhodanine |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 2 | N-H group of the rhodanine ring |

| Hydrogen Bond Acceptor (HBA) | 2 | Carbonyl oxygen and thione sulfur of the rhodanine ring |

| Metal Ligator | 1 | Thione sulfur or carbonyl oxygen |

| Hydrophobic (HY) | 2 | Phenyl ring |

| Aromatic Ring (AR) | 2 | p-Bromophenyl group |

These pharmacophore models serve as valuable tools for the in silico screening of large chemical databases to identify novel and potent PfENR inhibitors. nih.gov Similar pharmacophore-based approaches have been used to design rhodanine-piperazine hybrids as potential inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). researchgate.net

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology is significantly faster and more cost-effective than experimental high-throughput screening (HTS). Virtual screening can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the structure of known active compounds.

In the context of 3-(p-bromophenyl)rhodanine and its analogs, virtual screening often employs pharmacophore models as queries. A typical workflow involves using a validated pharmacophore model, derived from known active rhodanine derivatives, to filter large commercial or proprietary compound databases. For instance, a combinatorial pharmacophore model based on rhodanine derivatives was used to screen the Enamine database to identify novel inhibitors for the 3VHE protein, a target for prostate cancer. researchgate.net

The general workflow for such a screening process is outlined below:

| Step | Description | Example Application |

|---|---|---|

| 1. Library Preparation | Acquisition and preparation of a large compound library (e.g., ZINC, Enamine, MolPort). plos.orgschrodinger.com This includes generating 3D conformations and filtering for drug-like properties. | Using the purchasable dataset from ZINC20, containing millions of compounds. plos.org |

| 2. Pharmacophore-Based Screening | The generated 3D library is screened against the rhodanine-based pharmacophore model. Compounds that match the pharmacophoric features are retained as "hits". | Screening the Enamine database with a rhodanine-based pharmacophore to find 3VHE inhibitors. researchgate.net |

| 3. Molecular Docking | The "hits" from the initial screen are then docked into the active site of the target protein to predict their binding conformation and affinity. This step refines the hit list. | Hits from the screening were subjected to multiple molecular docking protocols (HTVS, SP, XP, IFD). researchgate.net |

| 4. Hit Selection and ADME Prediction | The top-scoring compounds from docking are visually inspected and their ADME (Absorption, Distribution, Metabolism, and Excretion) properties are calculated to assess their potential as drug candidates. | Twenty new active compounds were identified and their ADME properties were calculated using Schrödinger's Qikprop module. researchgate.net |

This integrated approach, combining pharmacophore modeling with molecular docking, has proven to be an effective strategy for identifying novel lead compounds from the vast chemical space of available molecules. researchgate.netnih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

To further refine the results from virtual screening and molecular docking, binding free energy calculations are often performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular end-point technique used to estimate the free energy of binding of a ligand to a protein. nih.govmdpi.com It offers a balance between the speed of simple docking scores and the high computational cost of more rigorous methods like alchemical free energy calculations. The binding free energy (ΔG_bind) is calculated by considering changes in molecular mechanics energy, solvation free energy, and conformational entropy upon complex formation. nih.gov

MM-GBSA has been applied to rhodanine-based systems to better understand their binding affinities and to rank potential inhibitors. In a study on novel rhodanine-thiazole hybrids as potential antidiabetic agents, MM-GBSA calculations were performed to predict the binding free energy of the synthesized compounds against the α-glucosidase enzyme (PDB ID: 3A47). nih.gov This series included a derivative, compound 7l , which features a 4-bromophenyl group attached to a thiazole ring, making it structurally relevant to 3-(p-bromophenyl)rhodanine. The study demonstrated a good correlation between the calculated binding energies and the experimental results. nih.gov

The calculated binding free energies for a selection of these compounds against α-glucosidase are presented below.

| Compound | Key Substituent | ΔG_bind (kcal/mol) |

|---|---|---|

| 7a | Phenyl | -44.2 |

| 7d | 4-Chlorophenyl | -48.2 |

| 7e | 4-Fluorophenyl | -57.9 |

| 7f | 4-Nitrophenyl | -58.0 |

| 7g | 4-Hydroxyphenyl | -62.1 |

| 7l | 4-Bromophenyl | -63.2 |

The results indicate that the bromophenyl derivative (7l ) exhibited the most favorable calculated binding free energy of -63.2 kcal/mol, suggesting a strong interaction with the target enzyme. nih.gov Such calculations are crucial for prioritizing compounds for synthesis and biological testing, providing a more quantitative estimate of binding affinity than docking scores alone. plos.org

Research on Molecular Mechanisms and Biological Targets of Rhodanine Derivatives Academic Focus, Excluding Clinical

Enzyme Inhibition Studies and Mechanistic Insights

Rhodanine (B49660) and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. A substantial body of academic research, focusing on preclinical and non-clinical studies, has been dedicated to understanding their interactions with various protein targets. This research has provided crucial insights into the molecular mechanisms through which these compounds exert their effects, particularly through enzyme inhibition.

Phosphatase of Regenerating Liver-3 (PRL-3) is a protein tyrosine phosphatase (PTP) implicated in cancer metastasis. Its inhibition is a key strategy in oncology research. Rhodanine-based compounds have been identified as potent inhibitors of PRL-3.

One study synthesized a series of rhodanine derivatives, identifying a compound referred to as BR-1, which demonstrated significant inhibition of PRL-3 enzymatic activity with a half-maximal inhibitory concentration (IC50) of 1.1 μM. nih.gov Another potent benzylidene rhodanine derivative, designated as compound 5e, was found to be the most active in its series, with an IC50 value of 0.9 μM. researchgate.netnih.govmedchemexpress.com These inhibitors were shown to block the migration and invasion of metastatic cancer cells in vitro, underscoring the potential of the rhodanine scaffold in developing agents that target PRL-3. nih.gov The specificity of these rhodanine-based inhibitors for PRL-3 over other phosphatases makes them valuable tools for studying the biological functions of PRL-3. nih.gov

| Compound | Target Enzyme | IC50 (μM) |

| BR-1 | PRL-3 | 1.1 |

| Compound 5e | PRL-3 | 0.9 |

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic pathway for cancer cell proliferation, providing NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govnih.gov The key regulatory enzymes of this pathway, Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), are attractive targets for inhibition. trschools.comnih.govnih.goviaea.org

Research into N-phenyl substituted rhodanines has revealed their inhibitory effects on G6PD and 6PGD. bingol.edu.tr In one study, a series of derivatives were synthesized and tested, showing inhibition constants (Ki) in the micromolar range. Specifically, a derivative identified as compound 4a was most active against the G6PD enzyme, while compound 4c demonstrated the most effective inhibitory properties against the 6PGD enzyme, with a Ki value of 11.17 ± 3.01 μM. bingol.edu.tr The mechanism of inhibition for compound 4c against 6PGD was determined to be competitive. bingol.edu.tr These findings highlight that rhodanine derivatives can effectively modulate the activity of key enzymes in the pentose phosphate pathway. bingol.edu.tr

| Compound | Target Enzyme | Inhibition Constant (Ki) (μM) | Inhibition Type |

| 4c | 6PGD | 11.17 ± 3.01 | Competitive |

| 4a | G6PD | Not specified | Not specified |

Aldose reductase is the first and rate-limiting enzyme of the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. nih.gov Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications. The rhodanine scaffold is recognized as an essential moiety for aldose reductase inhibition. nih.gov

Studies on rhodanine-3-acetamide and rhodanine-3-hippuric acid derivatives have identified several potent inhibitors of aldose reductase (ALR2). For instance, a rhodanine-3-acetamide derivative, compound 3f , was identified as the most potent compound against aldose reductase in its series, with an IC50 of 0.12 ± 0.01 µM. nih.govresearchgate.net In another study, rhodanine-3-hippuric acid-pyrazole hybrids showed excellent activity, with compounds 6g and 6e exhibiting IC50 values of 0.04 µM and 0.06 µM, respectively, against ALR2. nih.gov

Molecular docking studies have provided mechanistic insights into this inhibition. These rhodanine derivatives typically bind within the enzyme's active site. nih.govnih.gov The anionic head group of the inhibitor binds to the catalytic center, blocking its activity. nih.gov Specifically, compounds can form hydrogen bonds with key amino acid residues like Tyr48 and His110, which disrupts the proton donation mechanism essential for the enzyme's catalytic function. nih.gov The phenyl ring of the benzylidene portion of the molecule often occupies a specific pocket, contributing to the binding affinity. researchgate.net

| Compound Series | Most Potent Compound(s) | Target Enzyme | IC50 (μM) |

| Rhodanine-3-acetamide | 3f | ALR2 | 0.12 ± 0.01 |

| Rhodanine-3-hippuric acid-pyrazole | 6g | ALR2 | 0.04 |

| Rhodanine-3-hippuric acid-pyrazole | 6e | ALR2 | 0.06 |

Pancreatic Lipase (B570770): Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a well-established approach for managing obesity. While various natural and synthetic compounds are known to inhibit this enzyme, specific research detailing the inhibitory activity of 3-(p-bromophenyl)-rhodanine against pancreatic lipase is not extensively documented in the available scientific literature.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. researchgate.netbenthamscience.comnih.govfrontiersin.org The development of PTP1B inhibitors is an active area of research. benthamscience.com Studies have identified rhodanine-containing scaffolds as effective PTP1B inhibitors. For example, a series of 1,3-diphenyl-1H-pyrazole derivatives featuring rhodanine-3-alkanoic acid groups were found to be competitive inhibitors of PTP1B. researchgate.net One of the most active compounds in this series, IIIv , displayed an IC50 value of 0.67 ± 0.09 µM and showed a 9-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). researchgate.net Molecular docking suggested these compounds could occupy both the catalytic site and an adjacent binding site simultaneously. researchgate.net

Cyclooxygenase (COX-1/2): COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. Research has explored various rhodanine derivatives for their anti-inflammatory properties. A series of rhodanine derivatives containing a 5-aryloxypyrazole moiety were evaluated, and one compound, 7g , was found to prevent the expression of inflammatory mediators induced by lipopolysaccharides in macrophages and was suggested to block the downstream signaling of COX-2. nih.gov

5-Lipoxygenase (5-LOX): 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. frontiersin.orgnih.gov While various organic compounds, including some rhodanine derivatives, have been reported as LOX inhibitors, specific data on the 5-LOX inhibitory activity of 3-(p-bromophenyl)-rhodanine is limited in the current body of research. mdpi.commdpi.com

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. Studies have investigated rhodanine derivatives as potential AChE inhibitors. Aromatic amides and esters of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid were synthesized and showed moderate activity against AChE, with IC50 values in the range of 24.05–86.85 μM. nih.gov This research provided the first evidence that rhodanine-based compounds can also inhibit the related enzyme, butyrylcholinesterase (BChE). nih.gov

15-Lipoxygenase (15-LOX): 15-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of mediators that play roles in inflammation and other physiological and pathological processes. nih.govnih.govup.ac.za While inhibitors of 15-LOX are of therapeutic interest, the scientific literature does not provide extensive data specifically on the inhibition of 15-LOX by 3-(p-bromophenyl)-rhodanine or its closely related derivatives. lifenscience.org

Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

Rhodanine-based compounds have been identified as promising direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.net InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway, making it a well-validated target for antitubercular drugs. nih.govresearchgate.net The development of direct InhA inhibitors is a key strategy to overcome resistance to isoniazid (B1672263), a prodrug that requires activation by the catalase-peroxidase KatG, which is often mutated in resistant strains. nih.gov

Studies have shown that rhodanine derivatives can effectively inhibit InhA. For instance, a series of 4-thiazolidinone (B1220212) (rhodanine) derivatives were designed and synthesized, showing InhA inhibitory activity with IC50 values in the micromolar range. acs.orguzh.chlsmu.lt One notable study synthesized a series of rhodanine derivatives (RB1–RB23) and found the most potent compound, RB23, exhibited an InhA inhibition IC50 of 2.55 μM, which was more potent than the controls triclosan (B1682465) (IC50 = 6.14 μM) and isoniazid (IC50 = 8.29 μM). researchgate.net Computational docking simulations suggest that these inhibitors bind in the InhA active site, interacting with key residues such as Ser20, Phe149, Lys165, and Thr196. researchgate.net The rhodanine moiety itself is significant for this inhibitory capability. nih.gov

Alpha-Glucosidase and Alpha-Amyloglucosidase Inhibition

Derivatives of rhodanine have demonstrated significant potential as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.govresearchgate.net Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. mdpi.com

In various studies, rhodanine-based compounds have shown potent inhibitory activity against α-glucosidase, often far exceeding that of the standard drug, acarbose. osti.govnih.gov For example, a series of novel thiazolidine-2,4-dione and rhodanine derivatives exhibited α-glucosidase inhibitory activity in the range of 5.44 ± 0.13 to 50.45 ± 0.39 μM, compared to acarbose's IC50 of 817.38 ± 6.27 μM. nih.gov Specifically, compound 6k , which featured both chloro and rhodanine groups on the phenyl ring, was the most active with an IC50 of 5.44 ± 0.13 μM. nih.gov

Similarly, rhodanine–pyrazole conjugates have been investigated, showing significantly greater inhibitory activity against α-glucosidase compared to their simpler rhodanine counterparts. osti.govresearchgate.net One such conjugate, with an ortho-chloro substitution, displayed a 42-fold greater potency against α-glucosidase than acarbose. osti.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzymes. nih.govresearchgate.net

Pim Kinases and PI3Kγ Inhibition

The rhodanine scaffold has been identified as a core structure for the development of inhibitors against various protein kinases, including Pim kinases and Phosphoinositide 3-kinase gamma (PI3Kγ). researchgate.net These kinases are involved in cell growth, survival, and migration, making them attractive targets for anticancer therapies. researchgate.netnih.gov

While specific studies focusing solely on 3-(p-bromophenyl) rhodanine are limited in this context, the broader class of rhodanine derivatives has shown inhibitory effects. For Pim kinases, which are serine/threonine kinases implicated in prostate cancer and other malignancies, rhodanine-based inhibitors have been explored. nih.govresearchgate.net For instance, the inhibitor SGI-1776, which targets the Pim kinase family, has demonstrated the ability to induce apoptosis in prostate cancer cells. nih.gov

In the case of PI3Kγ, furan-2-ylmethylene thiazolidinediones, which are structurally related to rhodanines, have been developed as potent and selective inhibitors. acs.org SAR studies on these compounds revealed that specific substitutions on the phenyl ring are crucial for activity. For example, a hydroxyl group at the 2-position of the phenyl ring was found to be important for potent inhibition, interacting via a hydrogen bond with the enzyme's backbone. acs.org

Structure-Activity Relationship (SAR) Investigations for Target Modulation

The biological activity of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine core. The most common positions for modification are the N-3 and C-5 positions. researchgate.net

Impact of Substitution at N-3 and C-5 Positions on Biological Response

The introduction of various substituents at the N-3 and C-5 positions of the rhodanine ring significantly influences the biological activity of the resulting compounds. nih.govf1000research.com

At the N-3 position , introducing groups like acetic acid or propionic acid has led to compounds with antiproliferative activity. nih.gov For instance, rhodanine-3-acetic acid is the basis for epalrestat, a drug used for treating diabetic neuropathy. nih.gov In the context of InhA inhibition, compounds with a tryptophan residue at the N-3 position were found to be highly active. acs.orguzh.chlsmu.lt Hybrid molecules, where a linker connects another bioactive moiety to the N-3 position, have also been synthesized, showing potent and selective inhibitory activities. nih.gov For example, linking a benzenesulfonamide (B165840) moiety via an acetamide (B32628) linker at N-3 resulted in potent carbonic anhydrase inhibitors. nih.gov

At the C-5 position , the introduction of an arylidene group via Knoevenagel condensation is a common strategy. f1000research.com The nature of this aryl group is critical for activity. For instance, in a series of MptpB inhibitors, various benzylidene groups were introduced at C-5, and the resulting compounds showed potent inhibitory activity. nih.gov Studies on α-glucosidase inhibitors have shown that the position of the rhodanine group on a phenyl ring attached at C-5 is crucial; a 4-position substitution on the phenyl ring led to the best activity. nih.gov Generally, having substituents at both the N-3 and C-5 positions simultaneously can increase anticancer activity compared to monosubstituted derivatives. nih.gov

Influence of Linker Chemistry in Hybrid Compounds

For example, in the development of carbonic anhydrase inhibitors, a flexible acetamide linker was used to connect the N-3 position of the rhodanine core to a benzenesulfonamide moiety. nih.gov This design resulted in potent inhibitors with activity in the nanomolar range. The length of the linker can also be crucial; studies on rhodanine-3-carboxyalkyl acids with varying alkylene chain lengths (from butyric to undecylic acid) as linkers have been conducted to understand their influence on antimicrobial activity. nih.gov

In another example, neocryptolepine–rhodanine hybrids were synthesized where the two moieties were joined. The synthetic strategy involved creating a rhodanine ring from an amino-neocryptolepine precursor, effectively incorporating the linker as part of the rhodanine synthesis itself. nih.govresearchgate.net These hybrids demonstrated potent antiproliferative activity, suggesting that the linker successfully positioned the two pharmacophores for a synergistic effect. nih.gov

Fundamental Studies on Cellular Pathways and Molecular Targets

Investigations into the fundamental biological effects of rhodanine derivatives have spanned various targets, including applications as antimicrobial, antiviral, antidiabetic, and anticancer agents. nih.gov However, specific data for Rhodanine, 3-(p-bromophenyl)- within the requested pathways are largely absent from the current body of scientific literature.

Modulation of Bcl-2 Family Proteins and Apoptosis Induction Research

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, balancing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) signals to determine cell fate. nih.govmdpi.com The therapeutic potential of modulating these proteins has led to the investigation of various small molecules. nih.gov

While numerous studies have confirmed that various rhodanine-derived compounds can induce apoptosis in cancer cells, specific research detailing the direct interaction or modulatory effect of Rhodanine, 3-(p-bromophenyl)- on Bcl-2 family proteins has not been identified. researchgate.netacs.org General studies on other rhodanine derivatives suggest that apoptosis induction is a common mechanism of action, but the specific upstream triggers, such as direct engagement with Bcl-2 proteins, are often not elucidated for individual analogues. researchgate.netresearchgate.net

Cell Cycle Arrest Mechanisms in Model Systems

The cell cycle is a series of events that leads to cell division and proliferation. Checkpoints in the cycle, such as G1, S, and G2/M, are critical for maintaining genomic integrity, and their disruption is a hallmark of cancer. frontiersin.orgfrontiersin.org Consequently, inducing cell cycle arrest is a key strategy for many anticancer agents. dovepress.commdpi.com

Academic literature focused on the specific effects of Rhodanine, 3-(p-bromophenyl)- on cell cycle progression is not available. Studies on other structurally related rhodanine compounds have demonstrated the ability to induce cell cycle arrest at various phases, often as a precursor to apoptosis. acs.orgnih.gov However, without specific experimental data, the phase of cell cycle arrest (e.g., G1, G2/M) or the underlying molecular mechanism (e.g., modulation of cyclins, cyclin-dependent kinases, or checkpoint proteins) for Rhodanine, 3-(p-bromophenyl)- remains uncharacterized.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity Studies

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. wikipedia.orgnih.gov It is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs. nih.gov

The rhodanine scaffold has been identified as a promising structure for the development of novel PPARγ modulators. nih.gov Research has shown that a series of rhodanine derivatives can act as PPARγ agonists. nih.govdntb.gov.ua One study noted that bromophenyl-containing compounds exhibited moderate activity. However, specific binding affinities, efficacy data, or detailed structure-activity relationship studies for Rhodanine, 3-(p-bromophenyl)- as a PPARγ agonist are not specifically reported.

Oxidative Stress Induction Research

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.govmdpi.com While excessive oxidative stress can lead to cellular damage, the controlled induction of ROS is a mechanism employed by some anticancer therapies to trigger cell death. nih.govmdpi.com

There is no specific research in the available literature that investigates the capacity of Rhodanine, 3-(p-bromophenyl)- to induce oxidative stress. While some rhodanine derivatives have been explored for their antioxidant properties or, conversely, their ability to modulate redox-sensitive pathways, the pro-oxidant or antioxidant potential of this specific compound has not been documented. researchgate.netnih.gov

Exploration of 3 P Bromophenyl Rhodanine in Advanced Materials Science Research

Development of Organic Semiconductor Materials

Rhodanine (B49660) derivatives are increasingly recognized for their potential in organic electronics, where they can function as electron-acceptor units in "push-pull" molecular architectures. These materials are integral to devices like organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and dye-sensitized solar cells (DSSCs). researchgate.netnih.govrsc.org The rhodanine moiety's electron-withdrawing nature, combined with the ability to tune its properties through substitution, allows for the precise engineering of frontier molecular orbital energy levels (HOMO/LUMO), a critical factor for efficient charge separation and transport in semiconductor devices. rsc.orgresearchgate.net

The synthesis of rhodanine-based organic ligands for electronic applications often follows a modular D-π-A (donor-pi bridge-acceptor) design, where the rhodanine group serves as the electron acceptor (A). researchgate.netrsc.org For instance, sensitizers for DSSCs have been synthesized consisting of a triphenylamine (B166846) donor, a polyene bridge, and a rhodanine-3-acetic acid acceptor. rsc.org The synthesis allows for systematic modification, such as increasing the length of the conjugation bridge, which results in a red-shift of the optical absorption and a decrease in the oxidation potential. rsc.org

Characterization of these materials is crucial to determine their suitability for device applications. Key techniques include:

Spectroscopy: UV-visible absorption spectroscopy is used to determine the light-harvesting properties of the molecules. Rhodanine-based small molecules designed for OPVs have shown favorable broad absorption spectra. researchgate.net

Electrochemistry: Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels, which are critical for ensuring proper energy level alignment with other materials in a device. researchgate.netresearchgate.net

Computational Modeling: Density Functional Theory (DFT) is used to complement experimental findings, providing insights into the molecule's electronic structure and predicting trends in energy levels upon structural modification. rsc.org

Solution-processable small molecules with carbazole (B46965) or fluorene (B118485) cores and rhodanine dye end groups have been synthesized and characterized as non-fullerene acceptors for OPVs, demonstrating the versatility of the rhodanine acceptor unit. rsc.orgnih.gov

A heterojunction is a critical interface between two different semiconductor materials that facilitates charge separation in electronic devices. Rhodanine-based compounds have been successfully incorporated into such structures. bingol.edu.tr A specific example involves the fabrication of Al/Bis(Rh)-Ph/p-Si and Al/Bis(Rh)-TPE/p-Si heterojunctions. bingol.edu.tr

The fabrication process for these devices typically involves:

Synthesis: A rhodanine-based organic ligand, such as Bis(Rh)-Ph, is synthesized. bingol.edu.tr

Substrate Preparation: A p-type silicon (p-Si) wafer is cleaned and prepared.

Film Deposition: The organic material is deposited onto the p-Si substrate using a technique like spin coating to form a thin interfacial layer. bingol.edu.trmdpi.com

Electrode Evaporation: A metal contact, such as Aluminum (Al), is deposited on the organic layer through thermal evaporation to complete the heterojunction structure. bingol.edu.tr

Investigation of these heterojunctions is performed using current-voltage (I-V) and capacitance-voltage (C-V) measurements. bingol.edu.trresearchgate.net These analyses reveal key diode parameters such as the ideality factor (n), barrier height (Φb), and series resistance (Rs), which describe the quality and performance of the junction. For example, in a comparison between Al/Bis(Rh)-Ph/p-Si and a similar device using a tetraphenylethylene (B103901) (TPE) core, the latter showed more ideal diode behavior based on its lower series resistance and higher shunt resistance. bingol.edu.tr

| Device Parameter | Al/Bis(Rh)-Ph/p-Si (D1) | Al/Bis(Rh)-TPE/p-Si (D2) |

| Series Resistance (Rs) | 35 kΩ | 27 kΩ |

| Shunt Resistance (Rsh) | 160 MΩ | 666 MΩ |

| Ideality Factor (n) | 3.98 | 3.51 |

| Barrier Height (Φb) | 0.77 eV | 0.78 eV |

| This interactive table summarizes the electrical characteristics of two rhodanine-based heterojunctions as reported in the literature. bingol.edu.tr |

Interfacial layers are crucial in modern optoelectronic devices like perovskite solar cells (PSCs), as they play a significant role in improving charge collection and reducing charge recombination at the interfaces between the light-absorbing layer and the charge transport layers. researchgate.netnih.gov While not always the primary active material, rhodanine derivatives possess properties that make them excellent candidates for these interfacial engineering roles. nih.govrsc.org

The key functions of such interfacial layers include:

Energy Level Alignment: By carefully designing the rhodanine derivative, its energy levels can be tuned to create a "staircase" alignment between the absorber (e.g., perovskite) and the charge transport layer. researchgate.netresearchgate.net This cascading energy structure facilitates more efficient extraction and transfer of charge carriers (holes or electrons). researchgate.net

Defect Passivation: Molecular materials can passivate defects present at the surface of the perovskite or other semiconductor layers, reducing non-radiative recombination pathways that lead to voltage and current losses. rsc.orgresearchgate.net

Protective Barrier: The interfacial layer can act as a barrier to protect the underlying semiconductor from moisture, oxygen, or reactions with adjacent layers, thereby enhancing the long-term stability of the device. rsc.org

The use of rhodanine-based dyes as sensitizers in DSSCs is a prime example of their role at an interface, where they are adsorbed onto a TiO2 surface to inject electrons into the semiconductor upon light absorption. rsc.orgscirp.org

Applications in Advanced Analytical Chemistry Methodologies

The rhodanine core contains sulfur and nitrogen heteroatoms that act as effective binding sites for metal ions. This property has led to the extensive investigation of rhodanine derivatives as chemosensors and analytical reagents for the detection of various cations, particularly heavy metals, which are significant environmental pollutants. scirp.orgnih.gov

Rhodanine derivatives have been established as highly sensitive reagents for the determination of specific metal ions. scirp.org Their interaction with cations can induce a distinct colorimetric or fluorescent response, enabling naked-eye or spectroscopic detection. nih.gov For example, triarylamine rhodanine derivatives have been used for the colorimetric detection of Ag(I) and Hg(II) ions. scirp.org Similarly, rhodamine-based sensors (a related but distinct class of compounds) are widely used for detecting Cu2+, Fe3+, and Al3+ through changes in fluorescence. The complexation of ions like Cu2+ can trigger the opening of a spirolactam ring in these sensors, leading to a significant increase in fluorescence intensity. nih.gov

A major focus of rhodanine research in analytical chemistry is the detection of toxic heavy metal ions. Rhodanine's heterocyclic structure provides excellent complexing properties for these ions. rsc.org One powerful technique involves creating chemically modified electrodes (CMEs) by electropolymerizing rhodanine derivatives onto an electrode surface. rsc.orgscirp.org These CMEs can then be used to selectively capture and detect heavy metal ions from a sample.

Studies have demonstrated the effectiveness of these CMEs for detecting ions such as Pb(II), Cd(II), Cu(II), and Hg(II). scirp.org The sensitivity and selectivity of the sensor can be tuned by altering the substituents on the rhodanine core. For example, an azulene-containing rhodanine monomer proved to be a highly sensitive candidate for Pb(II) detection, being approximately eight times more sensitive than a diethylaminobenzene-based analogue. rsc.org

| Rhodanine Derivative | Target Ion | Reported Detection Limit |

| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) based CME | Pb(II) | Highly Sensitive |

| 5-(4 diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2) based CME | Pb(II) | 8x Less Sensitive than R1 |

| Rhodamine B hydrazide and p-chlorobenzaldehyde product | Cr(III) | 8.64 µM |

| Rhodamine B hydrazide and p-chlorobenzaldehyde product | Fe(III) | 10.5 µM |

| This interactive table presents examples of detection limits for various heavy metal ions using rhodanine or rhodamine-based sensors. rsc.org |

These studies highlight the different behaviors of the ligands in homogeneous (solution-based) versus heterogeneous (electrode-based) systems, underscoring the importance of molecular design in optimizing sensing platforms for specific applications. rsc.org

Q & A

Basic Research Questions

Q. What are the efficient synthetic methodologies for 3-(p-bromophenyl)rhodanine derivatives?

- Methodological Answer : Microwave-assisted synthesis using ionic liquids (e.g., [BMI]Cl) as phase-transfer catalysts significantly improves reaction efficiency. For instance, microwave irradiation at 160 W for 10 minutes achieves yields of 59–83% by promoting cross-aldol condensation between 3-methylrhodanine and aromatic aldehydes. Optimal molar ratios (3:1 for rhodanine:aldehyde) and sodium carbonate as a base are critical . Traditional methods (e.g., piperidinium benzoate in refluxing acetic acid) are less efficient due to longer reaction times and higher solvent volumes .

Q. How can researchers characterize the structural and electronic properties of 3-(p-bromophenyl)rhodanine derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 72.3° between rhodanine and aryl rings), and intermolecular interactions like C–H···O hydrogen bonds .

- Spectroscopy : NMR confirms substitution patterns (e.g., arylidene protons at δ 7.2–8.1 ppm), while IR identifies thione (C=S) and carbonyl (C=O) stretches .

- Computational modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of these compounds?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination against Staphylococcus aureus or Escherichia coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., Zmp1 inhibition in Mycobacterium tuberculosis with IC50 values 1.3–43.9 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 0.2–0.6 µM against breast cancer MCF-7 cells) .

Advanced Research Questions

Q. How does the substitution pattern at positions 3 and 5 of the rhodanine ring influence anticancer activity?

- Methodological Answer :

- Position 3 : Hydrogen-bond donors (e.g., carboxyl or phenol groups) enhance activity by interacting with catalytic residues in target enzymes (e.g., presenilin-1 in Alzheimer’s disease) . Bulky substituents reduce bioavailability.

- Position 5 : Heterocyclic moieties (e.g., pyridylidene) improve anticancer potency compared to aryl groups. 3,5-Disubstituted derivatives show superior activity (e.g., 3-(4-arylmethylamino)butyl-5-arylidene derivatives inhibit SsCK1 kinase) .

- SAR Validation : Molecular docking (e.g., Glide XP scoring) and QSAR models quantify substituent effects .

Q. What strategies are effective in resolving contradictions in bioactivity data across different studies on 3-(p-bromophenyl)rhodanine derivatives?

- Methodological Answer :

- Cross-assay validation : Compare results from enzyme inhibition (e.g., Zmp1 IC50) and cell-based assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) to explain discrepancies between in vitro and in vivo data .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., halogen substitution at para vs. meta positions) to isolate contributing factors .

Q. How can computational methods guide the optimization of 3-(p-bromophenyl)rhodanine derivatives for specific molecular targets?

- Methodological Answer :

- Molecular docking : Identify key interactions (e.g., hydrogen bonds with MAO-B catalytic Tyr-435) using AutoDock Vina or Schrödinger .

- ADMET prediction : SwissADME or ProTox-II evaluates drug-likeness (e.g., Lipinski’s rules) and toxicity .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., bromine vs. chlorine at p-position) .

Q. What methodologies are critical for evaluating the enzyme inhibition kinetics of these derivatives?

- Methodological Answer :

- IC50 determination : Dose-response curves using fluorogenic substrates (e.g., Zmp1 assay with Mca-YVADAPV-Dnp) .

- Enzyme kinetics : Michaelis-Menten analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

- Time-dependent inactivation : Pre-incubation studies assess irreversible binding (e.g., rhodanine-thiol adduct formation with cysteine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.